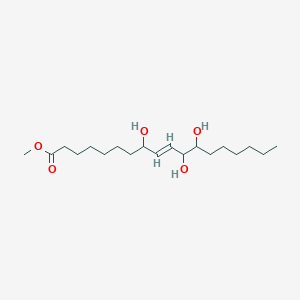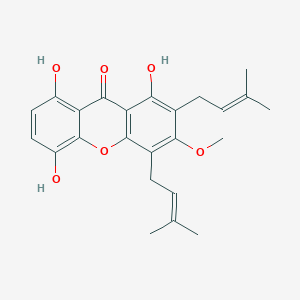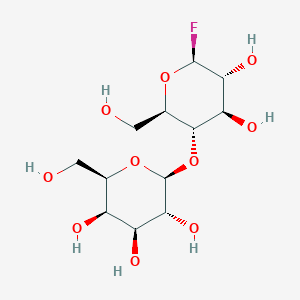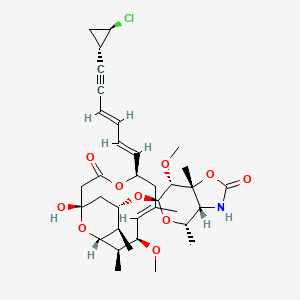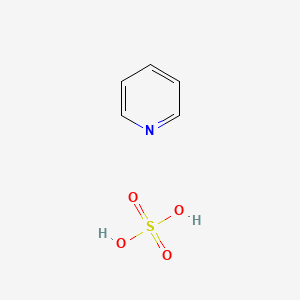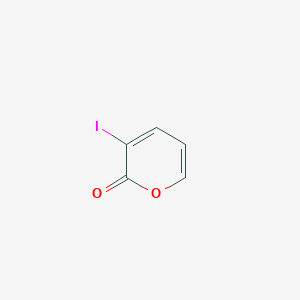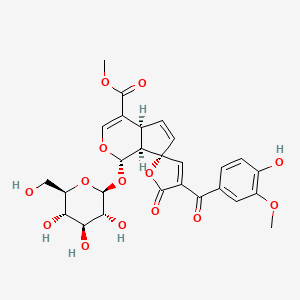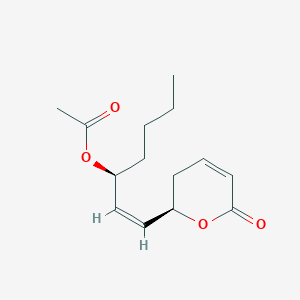
Umuravumbolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Umuravumbolide is a natural product found in Tetradenia riparia with data available.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Umuravumbolide has been the subject of various studies focusing on its synthesis and potential biological applications. A study by Sabitha et al. (2012) described the stereoselective synthesis of umuravumbolide and its evaluation on different cancer cell lines, where it showed potent anticancer activity (Sabitha, Reddy, Reddy, Yadav, Kumar, & Sujitha, 2012).
Chemical Structure Analysis
Puyvelde et al. (1979) focused on the structural analysis of umuravumbolide, which was identified as a new α-pyrone from Iboza riparia (Puyvelde, Dube, Uwimana, Uwera, Dommisse, Esmans, Schoor, & Vlietinck, 1979).
Advanced Synthesis Techniques
Chowdhury & Kumar (2013) achieved the total synthesis of umuravumbolide through silicon-tethered ring-closing metathesis, demonstrating the efficiency of this method (Chowdhury & Kumar, 2013). Pérez-Palau et al. (2022) optimized the asymmetric synthesis of umuravumbolide, featuring highly stereoselective transformations (Pérez-Palau, Balaguer-Garcia, Romea, & Urpí, 2022).
Antifungal Activity
A recent study by Panda et al. (2022) on the antimicrobial activity of compounds from Tetradenia riparia, including umuravumbolide, demonstrated its activity against Candida auris, a pathogen causing nosocomial infections (Panda, Khan, Swain, Aissa, Mukazayire, Van Puyvelde, & Luyten, 2022).
Propiedades
Nombre del producto |
Umuravumbolide |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
[(Z,3S)-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]hept-1-en-3-yl] acetate |
InChI |
InChI=1S/C14H20O4/c1-3-4-6-12(17-11(2)15)9-10-13-7-5-8-14(16)18-13/h5,8-10,12-13H,3-4,6-7H2,1-2H3/b10-9-/t12-,13+/m0/s1 |
Clave InChI |
NIMODSMHVSSGLL-GWJJPBGRSA-N |
SMILES isomérico |
CCCC[C@@H](/C=C\[C@H]1CC=CC(=O)O1)OC(=O)C |
SMILES canónico |
CCCCC(C=CC1CC=CC(=O)O1)OC(=O)C |
Sinónimos |
umuravumbolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



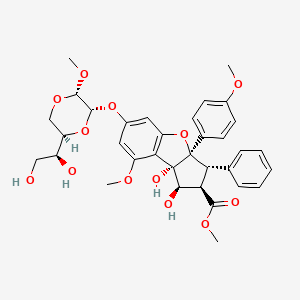



![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
